7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
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Overview
Description
“7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione” is a complex organic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione” typically involves multi-step organic reactions. Common starting materials might include substituted anilines, aldehydes, and hydrazines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, pyrazoloquinolines are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicine, these compounds are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Industrially, such compounds might be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of “7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloquinolines and related heterocyclic compounds. Examples might include:
- 4-phenyl-1H-pyrazolo[3,4-b]quinoline
- 7-methoxy-4-phenyl-1H-pyrazolo[3,4-b]quinoline
Properties
Molecular Formula |
C25H22F3N3O4 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C25H22F3N3O4/c1-34-18-8-5-13(11-19(18)35-2)14-9-16-21(17(32)10-14)20(22-23(29-16)30-31-24(22)33)12-3-6-15(7-4-12)25(26,27)28/h3-8,11,14,20H,9-10H2,1-2H3,(H3,29,30,31,33) |
InChI Key |
DVNWJSJAKRHOGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(C4=C(N3)NNC4=O)C5=CC=C(C=C5)C(F)(F)F)C(=O)C2)OC |
Origin of Product |
United States |
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